molecular formula C17H14N2O6 B7780994 4,4'-[(1,3-Dioxopropane-1,3-diyl)diimino]dibenzoic acid CAS No. 10256-16-3

4,4'-[(1,3-Dioxopropane-1,3-diyl)diimino]dibenzoic acid

Cat. No.: B7780994
CAS No.: 10256-16-3
M. Wt: 342.30 g/mol
InChI Key: NPCIOPZZQQSOPU-UHFFFAOYSA-N
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Description

4,4’-[(1,3-Dioxopropane-1,3-diyl)diimino]dibenzoic acid is a complex organic compound characterized by its unique molecular structure It contains multiple aromatic rings, carboxylic acid groups, and secondary amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(1,3-Dioxopropane-1,3-diyl)diimino]dibenzoic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with a dicarboxylic acid derivative under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the amide bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(1,3-Dioxopropane-1,3-diyl)diimino]dibenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

4,4’-[(1,3-Dioxopropane-1,3-diyl)diimino]dibenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4’-[(1,3-Dioxopropane-1,3-diyl)diimino]dibenzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Diaminodiphenylmethane: Similar in structure but lacks the dioxopropane moiety.

    4,4’-Dicarboxydiphenylmethane: Contains carboxylic acid groups but differs in the central linkage.

Uniqueness

4,4’-[(1,3-Dioxopropane-1,3-diyl)diimino]dibenzoic acid is unique due to its combination of aromatic rings, carboxylic acid groups, and secondary amide functionalities. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-[[3-(4-carboxyanilino)-3-oxopropanoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6/c20-14(18-12-5-1-10(2-6-12)16(22)23)9-15(21)19-13-7-3-11(4-8-13)17(24)25/h1-8H,9H2,(H,18,20)(H,19,21)(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCIOPZZQQSOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)CC(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327692
Record name NSC677383
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10256-16-3
Record name NSC677383
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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